molecular formula C22H28Br2O2 B14511386 1,1'-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) CAS No. 62897-86-3

1,1'-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene)

Cat. No.: B14511386
CAS No.: 62897-86-3
M. Wt: 484.3 g/mol
InChI Key: YOVFDRWONZEXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) is an organobromine compound characterized by the presence of two bromine atoms attached to an ethane backbone, which is further connected to two butoxybenzene groups

Preparation Methods

The synthesis of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) typically involves the bromination of ethane derivatives followed by coupling with butoxybenzene. One common method involves the reaction of 1,2-dibromoethane with 4-butoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale bromination processes followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium iodide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Pharmaceuticals: It serves as a building block in the synthesis of certain pharmaceutical compounds.

    Pesticides and Dyes: It is used in the production of various pesticides and dyes.

Mechanism of Action

The mechanism of action of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily substituted or removed, allowing the compound to interact with different molecular targets. The pathways involved in its reactions often include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) can be compared with other similar compounds such as:

The uniqueness of 1,1’-(2,2-Dibromoethane-1,1-diyl)bis(4-butoxybenzene) lies in its specific combination of butoxybenzene groups and bromine atoms, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62897-86-3

Molecular Formula

C22H28Br2O2

Molecular Weight

484.3 g/mol

IUPAC Name

1-butoxy-4-[2,2-dibromo-1-(4-butoxyphenyl)ethyl]benzene

InChI

InChI=1S/C22H28Br2O2/c1-3-5-15-25-19-11-7-17(8-12-19)21(22(23)24)18-9-13-20(14-10-18)26-16-6-4-2/h7-14,21-22H,3-6,15-16H2,1-2H3

InChI Key

YOVFDRWONZEXMU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCCC)C(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.